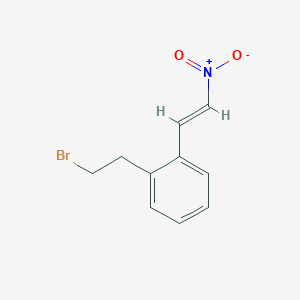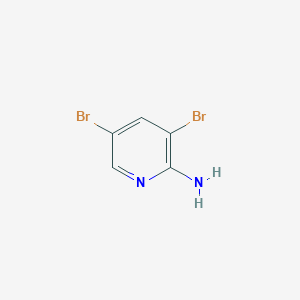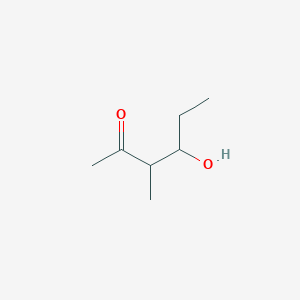
4-Hydroxy-3-methylhexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methylhexan-2-one, also known as Higenamine, is a naturally occurring compound found in several plants, including aconite, lotus, and Nandina domestica. It has been traditionally used in Chinese medicine for its bronchodilator and anti-inflammatory properties. Higenamine has gained significant attention in recent years due to its potential therapeutic properties and has been extensively studied for its physiological and biochemical effects.
作用机制
4-Hydroxy-3-methylhexan-2-one acts as a beta-adrenergic receptor agonist, which means it binds to and activates the beta-adrenergic receptors in the body. This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
生化和生理效应
4-Hydroxy-3-methylhexan-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been shown to increase oxygen uptake and improve athletic performance.
实验室实验的优点和局限性
One of the advantages of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its ability to activate the beta-adrenergic receptors in the body, which makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. Additionally, 4-Hydroxy-3-methylhexan-2-one has been extensively studied and has a well-established safety profile. However, one of the limitations of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-Hydroxy-3-methylhexan-2-one. One potential area of research is the development of novel therapeutic agents based on the structure of 4-Hydroxy-3-methylhexan-2-one. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-3-methylhexan-2-one and its potential therapeutic applications. Finally, the development of more specific and selective beta-adrenergic receptor agonists could lead to the development of safer and more effective therapeutic agents.
合成方法
4-Hydroxy-3-methylhexan-2-one can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the extraction of the compound from the plant sources, followed by purification and isolation. The chemical synthesis of 4-Hydroxy-3-methylhexan-2-one involves the use of various chemical reagents and solvents to convert the starting materials into the desired compound.
科学研究应用
4-Hydroxy-3-methylhexan-2-one has been extensively studied for its potential therapeutic properties in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. It has been shown to have bronchodilator properties, which make it a potential treatment for respiratory disorders such as asthma and chronic obstructive pulmonary disease. 4-Hydroxy-3-methylhexan-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its positive inotropic and chronotropic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been studied for its potential use in sports medicine due to its ability to increase oxygen uptake and improve athletic performance.
属性
CAS 编号 |
116530-49-5 |
|---|---|
产品名称 |
4-Hydroxy-3-methylhexan-2-one |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3 |
InChI 键 |
KOFQZZHOSWGVHP-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C(=O)C)O |
规范 SMILES |
CCC(C(C)C(=O)C)O |
同义词 |
2-Hexanone, 4-hydroxy-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




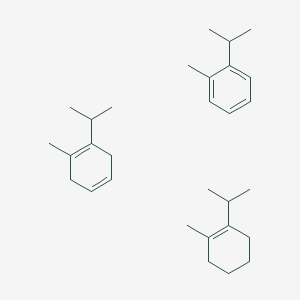

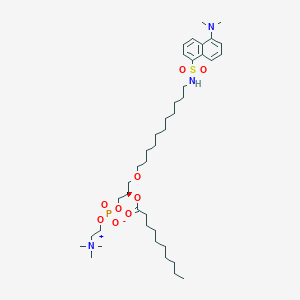
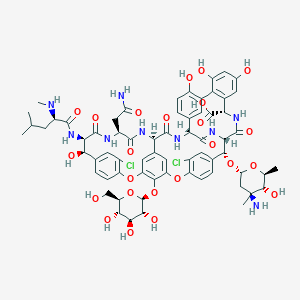

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
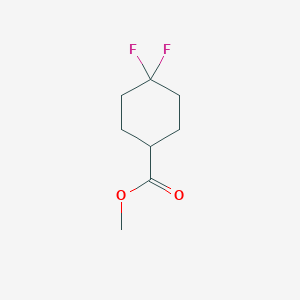
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

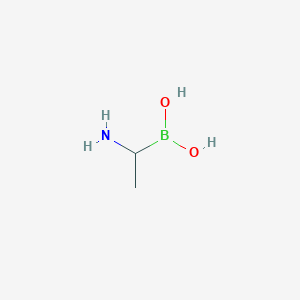
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)
